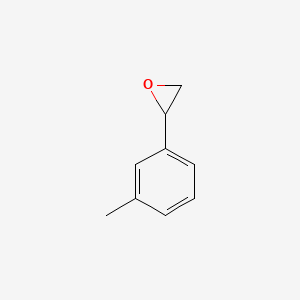

2-(3-Methylphenyl)oxirane

Description

Contextual Significance of Aryl-Substituted Oxiranes as Synthetic Intermediates

Aryl-substituted oxiranes are a class of compounds of great importance in organic synthesis. The presence of an aryl group directly attached to the oxirane ring influences its electronic properties and reactivity, making these compounds valuable precursors for a wide array of more complex molecules. The oxirane ring, a three-membered cyclic ether, is characterized by significant ring strain, which renders it susceptible to ring-opening reactions by various nucleophiles. fiveable.mebaranlab.org This inherent reactivity is the cornerstone of their synthetic utility.

The regioselective and stereoselective opening of the oxirane ring is a key transformation in organic and medicinal chemistry, leading to the formation of polyfunctional and heterocyclic compounds, including β-amino alcohols which are important in medicinal and pharmaceutical chemistry. researchgate.net The aryl substituent can stabilize adjacent carbocationic intermediates that may form during acid-catalyzed ring-opening reactions, thus directing the regioselectivity of the nucleophilic attack. Furthermore, the aromatic ring itself can be a site for further functionalization, adding to the synthetic versatility of these intermediates.

Aryl-substituted oxiranes serve as building blocks in the synthesis of a variety of target molecules, including bioactive compounds and materials with specific properties. thieme-connect.com For instance, they are used in the preparation of polysubstituted aryloxiranes, highly strained heterocyclic compounds, and α,β-epoxy-γ-butyrolactones. thieme-connect.com The ability to introduce chirality, either through asymmetric epoxidation or by using chiral starting materials, further enhances their importance, allowing for the synthesis of enantiomerically pure compounds, a critical aspect in drug discovery and development. wikipedia.org

Overview of the Unique Reactivity Profile and Synthetic Versatility of 2-(3-Methylphenyl)oxirane

This compound exhibits a reactivity profile that is a direct consequence of its structure: a strained oxirane ring substituted with a 3-methylphenyl group. The aromatic ring influences the epoxide's stability and reactivity. The methyl group at the meta-position of the phenyl ring can exert a modest electronic effect, but the primary determinant of its reactivity is the inherent strain of the three-membered ring. fiveable.me

This compound readily undergoes nucleophilic ring-opening reactions, which are characteristic of epoxides. These reactions can be catalyzed by either acid or base. Under basic or neutral conditions, nucleophilic attack typically occurs at the less sterically hindered carbon of the oxirane ring. In contrast, under acidic conditions, the reaction often proceeds via a carbocation-like transition state, with the nucleophile attacking the more substituted carbon, which can better stabilize the developing positive charge.

The synthetic versatility of this compound is demonstrated by its use in the synthesis of various functionalized molecules. For example, it can react with amines to form amino alcohols, with alcohols to form ether alcohols, and with Grignard reagents to form new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures.

Historical Development and Current Trends in Oxirane Chemistry Relevant to this compound

The chemistry of oxiranes, or epoxides, dates back to the 19th century with the first synthesis of ethylene (B1197577) oxide by Charles-Adolphe Wurtz in 1859. acs.org The industrial production of ethylene oxide began in the early 20th century, initially via the chlorohydrin process, which was later superseded by the direct oxidation of ethylene. acs.org This laid the foundation for the broader exploration of oxirane chemistry.

Historically, the development of methods for the synthesis of substituted oxiranes, including aryl-substituted ones, has been a major focus. Key synthetic methods include the epoxidation of alkenes using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and the Darzens condensation. rsc.org The development of asymmetric epoxidation methods, such as the Sharpless, Jacobsen, and Shi epoxidations, revolutionized the field by providing access to chiral epoxides with high enantioselectivity. wikipedia.org

Current trends in oxirane chemistry continue to focus on the development of more efficient, selective, and environmentally benign synthetic methods. nih.gov This includes the use of organocatalysis for asymmetric epoxide reactions. nih.gov There is also a growing interest in the use of oxiranes as monomers for polymerization, leading to the production of epoxy resins and other polymers with diverse applications. wikipedia.orgcymitquimica.com For aryl-substituted oxiranes like this compound, research continues to explore their application in the synthesis of complex natural products and pharmaceutically active compounds, leveraging the unique reactivity conferred by the aryl group. researchgate.net The study of unconventional epoxide reactivity, such as rearrangements and reactions involving oxiranyl anions, is also an active area of research. baranlab.org

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 20697-03-4 chemicalbook.com |

| Molecular Formula | C9H10O nih.gov |

| Molecular Weight | 134.17 g/mol nih.gov |

| IUPAC Name | 2-methyl-3-phenyloxirane nih.gov |

Table 2: Common Reactions of Oxiranes

| Reaction Type | Reagents | Product Type |

| Ring-opening with amines | Amines | Amino alcohols researchgate.net |

| Ring-opening with alcohols | Alcohols | Ether alcohols |

| Ring-opening with Grignard reagents | Grignard reagents | Alcohols with new C-C bond |

| Epoxidation | Alkenes, peroxy acids | Oxiranes |

| Polymerization | Lewis or Brønsted acids/bases | Polyethers |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGUPCNLTKMZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942898 | |

| Record name | 2-(3-Methylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20697-03-4 | |

| Record name | 2-(3-Methylphenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20697-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methylphenyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020697034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Methylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylphenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-METHYLSTYRENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH377K7RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of 2 3 Methylphenyl Oxirane

Oxirane Ring-Opening Reactions

The cleavage of the epoxide ring in 2-(3-methylphenyl)oxirane can be initiated by either nucleophiles or electrophiles, leading to a variety of functionalized products. The specific pathway and resulting product structure are highly dependent on the reaction conditions, the nature of the attacking species, and the presence of catalysts.

In nucleophilic ring-opening reactions, a nucleophile directly attacks one of the two electrophilic carbon atoms of the oxirane ring. For this compound, these are the benzylic carbon (C2) and the primary carbon (C1). These reactions typically proceed via an SN2 mechanism, especially with strong nucleophiles under neutral or basic conditions.

The regioselectivity of nucleophilic attack on unsymmetrical epoxides is a well-studied phenomenon. In a classic SN2 reaction, the nucleophile attacks the less sterically hindered carbon atom. For this compound, this would be the primary carbon (C1). This preference is due to the lower steric hindrance at the primary position compared to the more substituted benzylic position. This mode of attack is referred to as "normal" addition.

The attack occurs via a backside approach, leading to an inversion of the configuration at the center of attack. This is a hallmark of the SN2 mechanism. The resulting product is a trans isomer, where the nucleophile and the newly formed hydroxyl group are on opposite sides of the original C-C bond of the epoxide.

For example, the reaction with a strong nucleophile like an amine would be expected to yield predominantly the product resulting from attack at the less substituted carbon.

Table 1: Predicted Regioselectivity in Nucleophilic Ring-Opening of this compound under SN2 Conditions

| Nucleophile (Nu:) | Major Product (Attack at C1) | Minor Product (Attack at C2) | Predominant Regiochemistry |

| Amines (RNH₂) | 1-Amino-1-(3-methylphenyl)ethan-2-ol | 2-Amino-1-(3-methylphenyl)ethan-1-ol | Attack at the least hindered carbon |

| Thiolates (RS⁻) | 1-(Alkylthio)-1-(3-methylphenyl)ethan-2-ol | 2-(Alkylthio)-1-(3-methylphenyl)ethan-1-ol | Attack at the least hindered carbon |

| Grignard Reagents (RMgX) | 1-(3-Methylphenyl)-3-alkylpropan-2-ol | 2-(3-Methylphenyl)-2-alkyl-ethan-1-ol | Attack at the least hindered carbon |

This table illustrates the expected outcomes based on general principles of SN2 reactions on aryl epoxides.

The structure and properties of the nucleophile play a critical role in the reactivity and outcome of the ring-opening reaction.

Electronic Effects: The nucleophilicity of the attacking species is paramount. Strong, "hard" nucleophiles, such as primary amines, thiolates, and Grignard reagents, favor the SN2 pathway and attack at the sterically less hindered primary carbon. The 3-methylphenyl group, being an electron-donating group (via hyperconjugation and weak inductive effect), slightly deactivates the benzylic carbon towards nucleophilic attack compared to an unsubstituted phenyl group, further favoring attack at the primary carbon.

Steric Effects: The steric bulk of the nucleophile can significantly influence the rate of reaction. Highly hindered nucleophiles will react more slowly. However, the regioselectivity for attack at the less hindered primary carbon is generally maintained or even enhanced with bulkier nucleophiles.

Catalysts can be employed to enhance the rate and control the selectivity of the ring-opening reaction.

Lewis Acids: Lewis acids activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. This coordination makes the C-O bonds weaker and the carbon atoms more electrophilic. While this generally facilitates the reaction, it can sometimes alter the regioselectivity. In the presence of a Lewis acid, the reaction may gain more SN1 character, favoring attack at the more substituted benzylic carbon, which can better stabilize a developing positive charge.

Transition Metals: Transition metal complexes, particularly those of palladium, are known to catalyze the ring-opening of epoxides. These reactions often proceed via an oxidative addition of the metal into a C-O bond, forming a metallo-alkoxide intermediate. Subsequent reaction with a nucleophile, such as an organoboron reagent in a Suzuki-Miyaura type coupling, can lead to C-C bond formation with high regioselectivity. The choice of ligand on the transition metal can often be used to control which C-O bond is cleaved.

Organocatalysts: Non-metallic, organic molecules can also catalyze epoxide ring-opening. For instance, tertiary amines and phosphines can act as nucleophilic catalysts. Thiourea derivatives can act as hydrogen-bond donors, activating the epoxide in a manner similar to Lewis acids but under milder conditions. These catalysts are often used to promote enantioselective reactions, although specific applications to this compound are not extensively documented.

In an electrophilic ring-opening, the reaction is initiated by an electrophile, most commonly a proton from an acid, which activates the epoxide.

Under acidic conditions, the epoxide oxygen is first protonated to form an oxonium ion. This protonation turns the hydroxyl group into a much better leaving group and significantly weakens the C-O bonds. The nucleophile then attacks one of the epoxide carbons.

For an unsymmetrical epoxide like this compound, the subsequent nucleophilic attack preferentially occurs at the more substituted carbon atom—the benzylic carbon (C2). This regioselectivity is attributed to the electronic stabilization of the transition state. As the C-O bond begins to break, a partial positive charge (carbocation character) develops on the carbon atom. The benzylic carbon is better able to stabilize this positive charge through resonance with the aromatic ring compared to the primary carbon.

The mechanism is considered a hybrid between SN1 and SN2. While it has significant SN1 character due to the charge stabilization at the benzylic position, the nucleophile attacks before a full carbocation is formed. This results in an inversion of stereochemistry at the site of attack, similar to an SN2 reaction. Therefore, acid-catalyzed hydrolysis of (R)-2-(3-methylphenyl)oxirane would yield (R)-1-(3-methylphenyl)ethane-1,2-diol.

Table 2: Predicted Regioselectivity in Acid-Catalyzed Ring-Opening of this compound

| Reagents | Nucleophile | Major Product (Attack at C2) | Predominant Regiochemistry |

| H₂O / H₂SO₄ (cat.) | H₂O | 1-(3-Methylphenyl)ethane-1,2-diol | Attack at the benzylic carbon |

| CH₃OH / H₂SO₄ (cat.) | CH₃OH | 2-Methoxy-1-(3-methylphenyl)ethan-1-ol | Attack at the benzylic carbon |

| Anhydrous HCl | Cl⁻ | 2-Chloro-1-(3-methylphenyl)ethan-1-ol | Attack at the benzylic carbon |

This table illustrates the expected outcomes based on general principles of acid-catalyzed reactions on aryl epoxides.

Electrophilic Ring Opening

Rearrangement Reactions (e.g., Meinwald Rearrangement and Related Transformations)

The rearrangement of epoxides, particularly aryl-substituted oxiranes like this compound, into carbonyl compounds is a significant transformation in organic synthesis, often proceeding via the Meinwald rearrangement. rsc.orgsci-hub.se This acid-catalyzed reaction involves the cleavage of a carbon-oxygen bond followed by a 1,2-hydride or aryl/alkyl shift. rsc.orgsci-hub.se

Studies on related styrene (B11656) oxide derivatives have provided valuable insights into the mechanism of these rearrangements. The use of Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and lithium perchlorate (B79767) (LiClO₄) has been shown to catalyze the rearrangement of styrene oxide derivatives to aldehydes. canterbury.ac.nz Experimental and computational studies indicate that these reactions proceed through a carbocation intermediate. canterbury.ac.nz The opening of the epoxide ring is facilitated by the Lewis acid, leading to the formation of either a cis or trans carbocation, depending on the direction of rotation of the Lewis acid-coordinated oxygen. canterbury.ac.nz The selectivity for hydride migration is influenced by the preferred geometry of this carbocation intermediate. canterbury.ac.nz

For instance, in the BF₃·OEt₂ catalyzed rearrangement of deuterated p-methylstyrene oxide, the reaction was shown to involve a carbocation intermediate, and the stereochemical course of the hydride migration was determined. canterbury.ac.nz In contrast, the conversion of the corresponding fluorohydrin to an aldehyde under similar conditions occurs through a nearly concerted mechanism, demonstrating that the fluorohydrin is not an intermediate in the direct rearrangement of the epoxide. canterbury.ac.nz

The nature of the substituent on the phenyl ring and the specific Lewis acid used can influence the reaction pathway and product distribution. For example, the rearrangement of trans-β-methylstyrene oxide and α-methylstyrene oxide with iridium trichloride (B1173362) as a catalyst selectively yields phenylacetone (B166967) and 2-arylpropanal, respectively. mdma.ch The enzyme-catalyzed Meinwald rearrangement has also been explored. Styrene oxide isomerase (SOI), an integral membrane protein, catalyzes the isomerization of aryl epoxides to carbonyl compounds. nih.gov Structural and mechanistic studies of SOI reveal that a ferric heme b acts as the Lewis acid, binding to the epoxide oxygen and facilitating a stereospecific 1,2-hydride shift. nih.gov

A tandem Meinwald rearrangement and nucleophilic substitution of oxiranecarbonitriles promoted by BF₃·OEt₂ has been developed for the synthesis of arylacetic acid derivatives. sci-hub.sersc.org This process involves an acid-promoted Meinwald rearrangement to form an arylacetyl cyanide, which then undergoes nucleophilic attack. sci-hub.se

Table 1: Catalyst and Product in Meinwald Rearrangement of Styrene Oxide Derivatives

| Epoxide Substrate | Catalyst | Major Product | Reference |

| p-Methylstyrene oxide (deuterated) | BF₃·OEt₂ / LiClO₄ | p-Methylphenylacetaldehyde | canterbury.ac.nz |

| trans-β-Methylstyrene oxide | IrCl₃·xH₂O | Phenylacetone | mdma.ch |

| α-Methylstyrene oxide | IrCl₃·xH₂O | 2-Arylpropanal | mdma.ch |

| Styrene oxide | Styrene Oxide Isomerase (SOI) | Phenylacetaldehyde | nih.gov |

| 3-Aryloxirane-2-carbonitriles | BF₃·OEt₂ | Arylacetic acid derivatives | sci-hub.sersc.org |

Cycloaddition Reactions Involving the Oxirane Moiety

The strained three-membered ring of this compound makes it a participant in various cycloaddition reactions. These reactions are valuable for constructing more complex cyclic systems.

One of the prominent types of cycloaddition reactions involving oxiranes is the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. numberanalytics.comethz.ch In these reactions, the oxirane can act as a precursor to a 1,3-dipole, which then reacts with a dipolarophile (like an alkene or alkyne) to form a five-membered ring. numberanalytics.comethz.ch For example, Lewis acid-catalyzed [3+2] cycloaddition of electron-rich aryl epoxides with alkenes can afford tetrasubstituted tetrahydrofurans. mdpi.com Specifically, the reaction of methyl isoeugenol (B1672232) oxide with β-methyl styrene demonstrates this transformation. mdpi.com

Donor-acceptor (D-A) oxiranes can undergo formal [3+2] cycloaddition with nitriles catalyzed by triflic acid (TfOH) to produce 3-oxazolines. researchgate.net This reaction proceeds through a chemoselective C-C bond cleavage of the epoxide to form an oxocarbenium intermediate. researchgate.net Similarly, a scandium triflate (Sc(OTf)₃)-catalyzed [3+3] cycloaddition of D-A oxiranes with N-arylnitrones has been reported to yield 1,5,2-dioxazinanes. researchgate.net

Phosphine-catalyzed cascade lactonization/[2+1] annulation reactions of vinyl oxiranes with sulfonium (B1226848) compounds have been developed to construct spiro-2(3H)-furanone skeletons. acs.org This cascade cycloaddition proceeds via a 2(5H)-furanone phosphonium (B103445) intermediate. acs.org

Furthermore, rhodium-catalyzed [2+2+2] cycloadditions have been explored with oxirane-containing substrates. uni-konstanz.de While specific examples for this compound are not detailed, the general methodology is applicable to a range of oxirane derivatives. uni-konstanz.de

The regiochemistry of these cycloaddition reactions is a critical aspect. In the 1,3-dipolar cycloaddition of nitrile oxides with alkenes, the oxygen of the nitrile oxide typically attaches to the more substituted carbon of the double bond. beilstein-journals.org For instance, the reaction with trans-β-methylstyrene often results in a mixture of regioisomers. beilstein-journals.org

Other Transformation Pathways (e.g., Isomerization, Polymerization Initiations in Research Contexts)

Beyond rearrangements and cycloadditions, this compound and related epoxides can undergo other significant transformations, including isomerization to allylic alcohols and participation in polymerization reactions.

Isomerization: The isomerization of epoxides to allylic alcohols can be catalyzed by various reagents. While specific studies on this compound are not prevalent, research on similar structures like methyl 3-methyl-3-phenylglycidate demonstrates this transformation. google.com

Polymerization: The oxirane ring is susceptible to ring-opening polymerization, making compounds like this compound potential monomers. Cationic photopolymerization of triphenylamine-based oxiranes has been reported, yielding polymers with varying degrees of polymerization. tandfonline.com The mechanism can involve both active chain-end and activated monomer pathways. tandfonline.com

The polymerization of oxirane monoepoxides can be initiated by organometallic compounds, often in the presence of a promoter like a ketone. google.com The cationic ring-opening polymerization of 2,3-disubstituted oxiranes, such as 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, can lead to polyethers with specific conformations, sometimes involving π-stacking interactions between side chains. rsc.orgresearchgate.net The addition of an oxirane monomer like phenyl glycidyl (B131873) ether to an oxetane (B1205548) monomer has been shown to increase the speed of UV cationic polymerization. radtech.org

Detailed Mechanistic Elucidation Studies

Transition State Analysis and Reaction Pathway Mapping

Understanding the detailed mechanisms of reactions involving this compound requires computational studies to map reaction pathways and analyze transition states.

For Lewis acid-catalyzed rearrangements of styrene oxide derivatives, computational investigations using ab initio molecular orbital and density functional theory (DFT) calculations have been instrumental. canterbury.ac.nz These studies support a mechanism involving a carbocation intermediate. The calculations help in visualizing the transition states for the epoxide ring-opening and the subsequent hydride shift. canterbury.ac.nz For the acid-catalyzed hydrolysis of epoxides, theoretical calculations have identified multiple transition states corresponding to different reaction pathways, such as hydride shifts leading to aldehydes. unicamp.br For example, in the case of protonated propylene (B89431) oxide, transition states for the formation of protonated aldehydes have been characterized. unicamp.br

In cycloaddition reactions, DFT calculations have been used to compare the transition state energies for different reaction pathways, providing insights into the observed regioselectivity and stereoselectivity. nih.gov For instance, in the 1,3-dipolar cycloaddition of trifluorodiazoethane with styrene derivatives, calculations help to understand the preference for certain products. nih.gov

Reaction pathway mapping for the epoxidation of cis-β-methylstyrene has been performed to understand the origins of stereoselectivity. researchgate.net These studies trace the Gibbs energy profile of the reaction, identifying key intermediates and transition states. researchgate.net Similarly, the oxidation of styrene with ground-state atomic oxygen, O(³P), has been modeled computationally to elucidate the mechanism, which involves a biradical intermediate. acs.org

Table 2: Computational Methods in Mechanistic Studies of Oxirane Reactions

| Reaction Type | Computational Method | Key Findings | Reference |

| Lewis Acid-Catalyzed Rearrangement | Ab initio MO, DFT | Supports carbocation intermediate; maps hydride shift pathway. | canterbury.ac.nz |

| Acid-Catalyzed Hydrolysis | DFT (B3LYP) | Identifies transition states for aldehyde formation. | unicamp.br |

| 1,3-Dipolar Cycloaddition | DFT | Compares transition state energies to explain selectivity. | nih.gov |

| Epoxidation of β-methylstyrene | DFT | Maps reaction profiles leading to cis and trans epoxides. | researchgate.net |

| Oxidation by O(³P) | DFT (M06-2X) | Elucidates a stepwise addition mechanism via a biradical intermediate. | acs.org |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are crucial for validating proposed reaction mechanisms.

In Lewis acid-catalyzed rearrangements of styrene oxides, the existence of a carbocation intermediate is strongly supported by experimental data, including stereochemical outcomes of deuterated analogs. canterbury.ac.nz Although these carbocations are typically too reactive for direct isolation, their formation is inferred from the product distribution and stereochemistry. canterbury.ac.nzcore.ac.uk

In the ozonolysis of styrene-like compounds, including trans-β-methylstyrene, stabilized Criegee intermediates (sCIs) are formed. acs.org These have been captured and identified using low-temperature matrix isolation combined with infrared spectroscopy, supported by quantum chemical calculations. acs.org

During the catalytic epoxidation of alkenes like cis-β-methylstyrene using Mn(III) salen complexes, dual-mode electron paramagnetic resonance (EPR) spectroscopy has been employed to study the reaction. nih.gov This technique allows for the observation of different manganese oxidation states (II, III, IV) and potential radical intermediates or Mn(III,IV) dinuclear clusters formed during the reaction, providing direct insight into the catalytic cycle. nih.gov

In phosphine-catalyzed reactions of vinyl oxiranes, deuteration experiments have been conducted to probe the nature of the intermediates. acs.org The results suggest the presence of carbanionic species at various positions during the reaction. acs.org The isolation of certain byproducts can also provide clues about the structure of transient intermediates. acs.org

Investigations into the metathesis of olefins like trans-β-methylstyrene and styrene with silica-supported tungsten(IV)-oxo complexes have aimed to identify reaction intermediates. ethz.ch While specific initiation products may not be directly observable due to strong surface adsorption, the formation of metallacyclobutane intermediates is proposed based on mechanistic precedents. ethz.ch

Applications of 2 3 Methylphenyl Oxirane in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecular Architectures

Optically active epoxides are among the most powerful chiral building blocks in asymmetric synthesis, providing access to enantiomerically pure pharmaceuticals and natural products. nih.govmdpi.com 2-(3-Methylphenyl)oxirane, in its enantiopure forms, serves this purpose by enabling the stereocontrolled introduction of a specific chiral fragment. The generation and application of such chiral epoxides generally follow two main strategies: asymmetric epoxidation and kinetic resolution.

Asymmetric Epoxidation: This approach involves the synthesis of the epoxide from an achiral precursor, 3-methylstyrene (B89682), using a chiral catalyst to induce enantioselectivity. A prominent example of this type of transformation is the Jacobsen-Katsuki epoxidation. For instance, the chiral epoxidation of indene (B144670) using (R,R)-Jacobsen's catalyst yields the corresponding (1R, 2S)-epoxide, which can be converted into a chiral amino alcohol building block. mdpi.com Similarly, catalytic asymmetric epoxidation of ketones provides a route to 2,2-disubstituted terminal epoxides with high enantioselectivity. mdpi.com Research has demonstrated that acetophenone (B1666503) derivatives with substituents at various positions on the phenyl ring can be converted into their corresponding chiral epoxides in high yields and enantiomeric excess (ee), such as the synthesis of (2S)-2-Methyl-2-(4-methylphenyl)oxirane with 94% ee. mdpi.com These methods establish a clear precedent for the potential enantioselective synthesis of (R)- or (S)-2-(3-Methylphenyl)oxirane from its corresponding ketone or alkene.

Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture of this compound, leaving the unreacted enantiomer in high enantiomeric purity. Enzymatic methods are particularly effective for this purpose. Epoxide hydrolases (EHs), for example, catalyze the enantioselective hydrolysis of racemic epoxides to 1,2-diols. nih.govucanr.edu Studies on aryl-substituted epoxides like α-methylstyrene oxide have shown that these enzymes can effectively resolve racemic mixtures, providing both enantiopurified epoxide and the corresponding chiral diol, which are both valuable synthetic intermediates. nih.govucanr.edu The use of ionic liquids as reaction media can further enhance the enantioselectivity of these biocatalytic resolutions. nih.govucanr.edu

The resulting enantiopure this compound is a versatile precursor for a multitude of chiral molecules, as the oxirane ring can be opened stereospecifically by a wide array of nucleophiles.

Precursor in the Synthesis of Functionally Diverse Scaffolds

The reactivity of the epoxide ring is central to its role as a precursor for molecules with diverse functional groups and structural frameworks. The ring-opening reactions are regioselective and stereospecific, allowing for precise control over the final product's constitution and stereochemistry.

Heterocyclic compounds are foundational to medicinal chemistry and materials science. uomus.edu.iq The oxirane ring in this compound is an excellent electrophile for intramolecular and intermolecular reactions that form heterocyclic rings. The ring-opening of the epoxide with a nucleophile generates a 1,2-bifunctional intermediate that is primed for subsequent cyclization.

Recent advancements in catalysis have expanded the utility of epoxides in heterocyclic synthesis. For example, phosphine-catalyzed cascade reactions involving vinyl oxiranes have been developed to construct complex spiro-2(3H)-furanone scaffolds. acs.org In these reactions, the vinyl epoxide undergoes a cascade lactonization and annulation, demonstrating how the oxirane moiety can be used to build intricate polycyclic systems in a single, step-economical operation. acs.org While this specific methodology uses vinyl oxiranes, the principle of leveraging the epoxide's reactivity in cascade reactions to access complex heterocyclic cores is broadly applicable. Furthermore, the synthesis of indole (B1671886) alkaloids, such as (±)-minfiensine, has featured the transformation of a ketone into an epoxide, which is then converted into an allylic alcohol as a key step in constructing the complex molecular architecture. rsc.org

A hallmark of epoxide chemistry is the ability to introduce two functional groups—a hydroxyl group and a group from the attacking nucleophile—in a single transformation with defined stereochemistry. This makes this compound an ideal starting material for polyfunctional molecules.

The reaction of epoxides with various nucleophiles leads to a range of important difunctional compounds, as detailed in the table below.

| Nucleophile | Reagent Example | Product Type | Significance |

| Oxygen | Water / Acid or Base | 1,2-Diol | Precursors for polyesters, pharmaceuticals. nih.govucanr.edu |

| Alcohol / Acid or Base | β-Hydroxy Ether | Solvents, building blocks. | |

| Nitrogen | Ammonia (B1221849), Amines | β-Amino Alcohol | Crucial scaffolds in many drug molecules. mdpi.com |

| Azide (B81097) (e.g., NaN₃) | β-Azido Alcohol | Precursors to amino alcohols and triazoles. | |

| Carbon | Organocuprates, Grignard Reagents | Substituted Alcohol | C-C bond formation for skeleton construction. |

| Cyanide (e.g., KCN) | β-Hydroxy Nitrile | Versatile intermediate for carboxylic acids, amines. |

The synthesis of chiral 1,2-diols through the hydrolysis of epoxides is a classic example. ucanr.edu Similarly, the reaction with amines or azide followed by reduction yields 1,2-amino alcohols, a structural motif present in numerous biologically active compounds and chiral ligands. mdpi.com For instance, the ring-opening of (1R, 2S)-epoxyindane with acetonitrile (B52724) under acidic conditions, followed by hydrolysis, affords a chiral cis-amino alcohol. mdpi.com This highlights the power of using aryl-substituted epoxides to generate densely functionalized and stereochemically rich products.

Synthesis of Heterocyclic Compounds

Role in the Development of New Synthetic Methodologies and Catalytic Systems

The well-defined reactivity of epoxides like this compound makes them excellent substrates for testing and developing new synthetic methods and catalysts. uniroma1.it The development of green and efficient catalytic systems is a major focus of modern chemistry, and epoxides are often used as benchmark substrates to evaluate a catalyst's performance. mdpi.com

For example, novel nanocatalysts have been synthesized where 2-phenyloxirane is reacted with a functionalized magnetic nanoparticle to create a support for a copper(II) bromide catalyst. researchgate.net This resulting nanocatalyst proved to be stable, reusable, and effective in the synthesis of 1,3,5-triazine (B166579) derivatives. researchgate.net This demonstrates how an aryloxirane can be incorporated into the structure of a catalyst itself.

Furthermore, new catalytic systems are often validated by their ability to perform known transformations with higher efficiency, selectivity, or under milder conditions. The reductive ring-opening of epoxides is one such benchmark reaction. A study using a recyclable, polymer-encapsulated palladium catalyst (Pd(0) EnCat™) for the hydrogenolysis of epoxides used methylstyrene oxide as a substrate. sigmaaldrich.com The study found that this catalyst system struggled with methylstyrene oxide, yielding only 48% of the desired secondary alcohol, which underscored the need for further catalyst development for such substrates. sigmaaldrich.com

The unique reactivity of epoxides also inspires the creation of entirely new reactions. A notable example is the phosphine-catalyzed cascade cycloaddition of vinyl oxiranes, which introduces a new type of oxygen-containing active intermediate in phosphine (B1218219) catalysis and provides a novel strategy for synthesizing spirocyclic heterocyclic compounds. acs.org

Integration into Total Synthesis Strategies of Complex Organic Molecules

The total synthesis of complex natural products requires a robust toolbox of reliable and stereocontrolled reactions. The epoxide functional group, and by extension building blocks like this compound, plays a significant role in many synthetic strategies due to its predictable reactivity. uni-muenchen.de

In a concept known as "diverted total synthesis," synthetic intermediates on the path to a natural product are "diverted" to create novel, structurally related analogues for biological screening. The defined stereochemistry and versatile reactivity of an epoxide intermediate make it an ideal branching point for such strategies.

The utility of epoxides is evident in numerous total syntheses. For example, a key step in a synthetic approach to the complex polyketide A-74528 involved an epoxide intermediate that was subjected to Michael-Michael cascade cyclization conditions. uni-muenchen.de In the total synthesis of the indole alkaloid (±)-minfiensine, a critical sequence involved the transformation of a ketone to an epoxide, which was then rearranged to an allylic alcohol, enabling the construction of the molecule's core structure. rsc.org Similarly, the total syntheses of scholarisine K and alstolactine A both proceeded through a common epoxide intermediate, which was then elaborated to form the final natural products. rsc.org

These examples show that an epoxide, often installed through asymmetric epoxidation, serves as a pivotal intermediate. Its subsequent transformations—whether ring-opening, rearrangement, or participation in a cascade—are crucial for elaborating the complex carbon skeleton and installing the required stereocenters of the final target molecule.

Stereochemical Control and Chiral Transformations of 2 3 Methylphenyl Oxirane

Enantioselective and Diastereoselective Transformations Leading to Chiral Products

The generation of enantiomerically enriched or pure 2-(3-Methylphenyl)oxirane is the first critical step in its use for asymmetric synthesis. This is primarily achieved through two main strategies: asymmetric epoxidation of the corresponding alkene (3-methylstyrene) and kinetic resolution of the racemic epoxide.

Asymmetric Epoxidation: The direct, enantioselective epoxidation of prochiral alkenes is a powerful method for creating chiral epoxides. nih.gov For styrenes and its derivatives, several catalytic systems have been developed. Chiral ketone-catalyzed epoxidation, using reagents like fructose-derived ketones, can generate chiral dioxiranes in situ, which then transfer an oxygen atom to the alkene with high enantioselectivity. orgsyn.org Another prominent method involves the use of chiral manganese(III)-salen complexes, which are excellent catalysts for the asymmetric epoxidation of unfunctionalized olefins, including various styrenes. liv.ac.uk While data specific to 3-methylstyrene (B89682) is not always detailed, high enantioselectivities (ee) are reported for structurally similar substrates like α-methylstyrene and cis-β-methylstyrene, often achieving ee values from 79% to over 94% depending on the catalyst and conditions. liv.ac.uk

Kinetic Resolution: Kinetic resolution is a widely used technique to separate a racemic mixture by reacting it with a chiral catalyst or reagent that preferentially transforms one enantiomer faster than the other. wikipedia.org This leaves the unreacted, slower-reacting enantiomer in high enantiomeric excess.

Hydrolytic Kinetic Resolution (HKR): This method involves the enantioselective ring-opening of a racemic epoxide with water, often catalyzed by chiral cobalt-salen complexes, such as Jacobsen's catalyst. This process can yield both the unreacted epoxide and the resulting 1,2-diol product in high enantiomeric purity. wikipedia.org For terminal epoxides, this method is highly effective, often providing both the remaining epoxide and the diol product with ee's exceeding 98%. wikipedia.org

Enzymatic Kinetic Resolution: Lipases are frequently used for the kinetic resolution of racemic epoxides or their alcohol derivatives. mdpi.commdpi.com For example, a racemic epoxide can be hydrolyzed by an epoxide hydrolase, or a corresponding chiral alcohol derived from the epoxide can be selectively acylated by a lipase, leaving one enantiomer of the alcohol unreacted. mdpi.comnih.gov

Once enantiopure this compound is obtained, its subsequent reactions can be highly diastereoselective. The opening of the oxirane ring by a nucleophile can generate a new stereocenter. The stereochemical outcome of this addition is influenced by the existing stereocenter of the epoxide, leading to the preferential formation of one diastereomer. For instance, the ring-opening with an amine can produce chiral β-amino alcohols, which are important structural motifs in many pharmaceutical compounds. rsc.orgresearchgate.net The reaction of meso-epoxides with aromatic amines like N-methyl-m-toluidine, catalyzed by chiral scandium complexes, has been shown to produce β-amino alcohols in high yields and excellent enantioselectivities (up to 95% ee), demonstrating that the transformation can be controlled to yield a specific chiral product. rsc.orgorganic-chemistry.org

Table 1: Examples of Enantioselective Methods for Styrene-type Epoxides

| Substrate Type | Method | Catalyst/Reagent | Product Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Styrenes | Asymmetric Epoxidation | Carbocyclic oxazolidinone-containing ketone | Chiral Epoxide | 89–93% | nih.gov |

| cis-β-Methylstyrene | Asymmetric Epoxidation | Heterogeneous Mn(salen) complex | cis-Epoxide | 94.9% | liv.ac.uk |

| α-Methylstyrene | Asymmetric Epoxidation | Heterogeneous Mn(salen) complex | Chiral Epoxide | 79.7% | liv.ac.uk |

| Terminal Epoxides | Hydrolytic Kinetic Resolution (HKR) | (R,R)-salen-Co(III)OAc (Jacobsen's Catalyst) | (S)-Epoxide and (R)-Diol | >98% | wikipedia.orgmdpi.com |

| meso-Epoxides | Asymmetric Ring-Opening | Sc(DS)3 / Chiral Bipyridine Ligand | β-Amino Alcohol | up to 95% | organic-chemistry.org |

Chiral Pool Synthesis Strategies Utilizing this compound

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure compounds from nature—such as amino acids, sugars, or terpenes—as starting materials for the synthesis of complex chiral molecules. numberanalytics.combccollegeasansol.ac.in This approach leverages the inherent chirality of the starting material to build new stereocenters in a controlled manner.

While this compound is not itself a member of the natural chiral pool, once it is synthesized in an enantiomerically pure form (e.g., as (R)- or (S)-2-(3-Methylphenyl)oxirane) via the methods described in the previous section, it becomes an exceptionally valuable chiral building block or synthon . researchgate.netcymitquimica.com In this context, the strategy shifts from using a natural product to using a synthetically prepared, enantiopure intermediate as the foundation for subsequent stereocontrolled reactions.

The utility of enantiopure this compound as a chiral synthon stems from its strained three-membered ring, which can be opened regio- and stereoselectively by a wide range of nucleophiles. The key principle is the transfer of chirality: the well-defined stereocenter of the oxirane dictates the stereochemistry at one or more new stereocenters formed during the ring-opening reaction.

Strategies utilizing enantiopure this compound include:

Synthesis of Chiral 1,2-Diols: Reaction with water or hydroxide (B78521) under conditions that ensure stereochemical fidelity yields chiral 1,2-diols.

Synthesis of Chiral β-Amino Alcohols: Ring-opening with amines or ammonia (B1221849) derivatives provides access to a diverse library of chiral β-amino alcohols, which are key intermediates for many drugs. nih.govd-nb.info

Synthesis of Chiral β-Hydroxy Ethers and Thioethers: Reaction with alcohols or thiols as nucleophiles leads to the corresponding chiral ethers and thioethers.

In each of these transformations, the enantiopure epoxide serves as a linchpin, enabling the efficient construction of more complex chiral molecules where the stereochemical integrity is maintained and propagated from the starting epoxide.

Control of Absolute and Relative Stereochemistry in Oxirane Ring Opening and Subsequent Derivatizations

The ring-opening of this compound is the most common and synthetically useful of its transformations. The ability to control both the absolute and relative stereochemistry during this process is crucial for its application as a chiral building block.

Control of Absolute Stereochemistry: The absolute stereochemistry of the product is a direct consequence of the absolute stereochemistry of the starting epoxide and the reaction mechanism. The ring-opening of epoxides typically proceeds via an SN2-type mechanism , which results in the inversion of configuration at the carbon center that undergoes nucleophilic attack. cdnsciencepub.com

For an asymmetric epoxide like this compound, there are two potential sites of attack:

C2 (Benzylic position): The carbon atom bearing the 3-methylphenyl group.

C3 (Terminal position): The unsubstituted CH₂ group of the oxirane ring.

The regioselectivity of the attack, and thus the structure of the resulting product, is governed by the reaction conditions:

Basic or Neutral Conditions: Under these conditions, the SN2 attack is primarily sterically controlled, and the nucleophile preferentially attacks the less-hindered C3 position. If one starts with (S)-2-(3-methylphenyl)oxirane, attack at C3 leads to a product with the (S) configuration at C2 remaining intact and a new functional group at C3.

Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to opening. The positive charge is better stabilized at the more substituted, benzylic C2 position. This electronic preference can direct the nucleophile to attack the C2 carbon, leading to inversion of configuration at this center. rsc.org

The absolute stereochemistry can also be directed by external chiral catalysts. Asymmetric ring-opening (ARO) reactions utilize a chiral Lewis acid or catalyst to coordinate to the epoxide, activating it and creating a chiral environment that directs the nucleophile to one face of the molecule, thereby controlling the stereochemical outcome. organic-chemistry.org

Control of Relative Stereochemistry: When the ring-opening reaction creates a second stereocenter, the relative stereochemistry (i.e., syn or anti relationship between the two centers) is also determined by the SN2 mechanism. Because the nucleophile attacks from the side opposite to the C-O bond, the incoming nucleophile and the existing hydroxyl group (after protonation of the oxygen) will have a trans relationship in the product. This inherent stereoselectivity is a powerful feature of epoxide chemistry, allowing for the reliable construction of 1,2-disubstituted products with a defined relative stereochemistry.

Table 2: Stereochemical and Regiochemical Outcomes of this compound Ring-Opening

| Reaction Conditions | Typical Nucleophiles | Predominant Site of Attack | Stereochemical Outcome | Product Type | Reference |

|---|---|---|---|---|---|

| Basic / Neutral | RO⁻, RS⁻, R₂NH, N₃⁻, CN⁻ | C3 (Less substituted) | Inversion at C3 (if chiral), Retention at C2 | Primary alcohol/thiol/amine | cdnsciencepub.com |

| Acidic (e.g., H₂SO₄, Lewis Acids) | H₂O, ROH, H-X | C2 (More substituted, benzylic) | Inversion at C2 | Secondary alcohol | rsc.org |

| Catalytic Asymmetric Ring-Opening | Amines, Water | Determined by catalyst | Controlled by chiral catalyst/ligand | Enantiopure β-amino alcohol or diol | organic-chemistry.org |

Computational and Theoretical Studies on 2 3 Methylphenyl Oxirane Chemistry

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to determine the optimized geometry and electronic characteristics of molecules like 2-(3-methylphenyl)oxirane.

Structural Properties: DFT calculations can predict the most stable three-dimensional arrangement of atoms in a molecule by finding the lowest energy conformation. This involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the precise spatial relationship between the tolyl group and the oxirane ring, including the strain inherent in the three-membered ring. mdpi.com The optimized geometry provides a foundational understanding of the molecule's steric profile, which influences its interactions with other molecules. DFT has been used to optimize the molecular geometry of various organic compounds, providing reliable structural data. scirp.org

Electronic Properties: Beyond structure, DFT provides a detailed picture of the electron distribution within the molecule. Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For an epoxide, the HOMO is often associated with the oxygen's lone pairs, while the LUMO is typically a σ* anti-bonding orbital of the C-O bonds in the ring.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP would show a negative potential around the oxygen atom due to its lone pairs, indicating a site for electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and hyperconjugative interactions within the molecule. rsc.org It can quantify the partial charges on each atom, revealing the polarity of bonds like the C-O bonds in the oxirane ring.

The table below presents hypothetical, yet representative, data for this compound based on typical DFT calculation results for similar substituted epoxides.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | 1.9 D | Measures overall molecular polarity. |

| Charge on Oxygen Atom | -0.60 e | Highlights the nucleophilic character of the oxygen. rsc.org |

| C-O Bond Length | 1.45 Å | Reflects the strained nature of the epoxide ring. |

| C-C (ring) Bond Length | 1.48 Å | Reflects the strained nature of the epoxide ring. |

Table 1: Representative structural and electronic properties of this compound calculated using DFT methods.

Prediction and Validation of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surface (PES) of a chemical reaction. This allows for the prediction of viable reaction pathways and the characterization of their associated transition states—the fleeting, high-energy structures that exist at the peak of the energy barrier between reactants and products. masterorganicchemistry.com

For this compound, the most characteristic reaction is the nucleophilic ring-opening of the epoxide. Computational studies can model this reaction to predict its regioselectivity and stereoselectivity. For instance, under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism. researchgate.net DFT calculations can determine the activation energy (the energy barrier) for the nucleophile attacking either of the two carbon atoms of the oxirane ring. The pathway with the lower activation energy will be the favored one. It is well-established that under basic conditions, attack at the less sterically hindered carbon is preferred. d-nb.info

Conversely, under acidic conditions, the oxygen atom is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon atom, which can better stabilize the developing positive charge. d-nb.info Computational models can validate this by showing a lower activation barrier for this pathway under simulated acidic conditions. dnu.dp.ua

The process involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states on the PES.

Calculating Energies: Determining the relative Gibbs free energies of all stationary points. researchgate.net

These computational predictions can then be compared with experimental results to validate the proposed reaction mechanism.

| Reaction Pathway | Attacking Species | Site of Attack | Calculated Activation Energy (Illustrative) | Predicted Outcome |

| Base-Catalyzed | OH⁻ | C1 (less substituted) | 18 kcal/mol | Favored |

| Base-Catalyzed | OH⁻ | C2 (more substituted) | 24 kcal/mol | Disfavored |

| Acid-Catalyzed | H₂O (on protonated epoxide) | C1 (less substituted) | 22 kcal/mol | Disfavored |

| Acid-Catalyzed | H₂O (on protonated epoxide) | C2 (more substituted) | 16 kcal/mol | Favored |

Table 2: Illustrative predicted activation energies for different ring-opening pathways of this compound, demonstrating how computational models predict regioselectivity.

Mechanistic Insights from Quantum Chemical Modeling

Quantum chemical modeling provides more than just energy values; it offers deep mechanistic insights into how a reaction occurs at the molecular level. semanticscholar.org By analyzing the electronic structure changes along a reaction coordinate, chemists can understand the intricate details of bond breaking and bond formation.

For reactions involving this compound, quantum chemical modeling can elucidate:

The Nature of Transition States: Analysis can reveal whether a transition state is "early" (resembling reactants) or "late" (resembling products), which has implications for reaction selectivity according to Hammond's postulate. The degree of bond breaking and formation in the transition state can be precisely quantified. dnu.dp.ua

The Role of Catalysts: Computational models can explicitly include catalyst molecules to understand how they lower the activation energy. For example, in a Lewis acid-catalyzed ring-opening, modeling can show how the acid coordinates to the epoxide oxygen, withdrawing electron density and making the ring carbons more electrophilic and susceptible to nucleophilic attack. acs.org

Solvent Effects: The influence of the solvent on reaction pathways can be simulated using implicit or explicit solvent models. These calculations can show how polar solvents might stabilize charged intermediates or transition states, thereby altering reaction rates and selectivity. maxapress.com

Stereoelectronic Effects: Modeling can reveal subtle electronic effects that control the stereochemical outcome of a reaction, such as the role of orbital alignment in the approach of a nucleophile to the epoxide ring.

For example, a study on the reaction of epichlorohydrin (B41342) with tertiary amines used quantum chemical modeling to demonstrate that the rate of quaternization is determined by charge control and that the transition states have a dissociative nature. dnu.dp.ua Similarly, DFT calculations have been used to propose multi-step catalytic cycles for the copolymerization of epoxides, identifying the rate-determining steps and explaining the lack of side reactions. acs.org

Quantitative Structure-Reactivity Relationship (QSRR) Investigations on Substituted Oxiranes

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. mdpi.com In the context of substituted oxiranes, QSRR models use computationally derived molecular descriptors to predict reactivity, such as the rate constant for a specific reaction. oup.com

The process typically involves:

Building a Dataset: Assembling a series of related oxiranes with known experimental reactivity data.

Calculating Descriptors: Using quantum chemical methods to calculate a variety of molecular descriptors for each compound in the series. These can include steric descriptors (e.g., molecular volume), electronic descriptors (e.g., HOMO/LUMO energies, partial charges, dipole moment), and topological descriptors. oup.comnih.gov

Developing a Model: Employing statistical methods, such as multiple linear regression or partial least squares (PLS), to find a mathematical equation that links a combination of descriptors to the observed reactivity. oup.com

Validating the Model: Testing the model's predictive power on a set of compounds not used in its development.

For substituted oxiranes, QSRR models have been used to predict their reactivity towards nucleophiles. oup.com These studies have shown that reactivity often correlates with a combination of descriptors that quantify the electrophilicity of the ring carbons and the steric hindrance around them. Such models are valuable for predicting the reactivity of new, unsynthesized oxirane derivatives, aiding in the design of molecules with desired properties and in the predictive assessment of toxicity, as the chemical reactivity of epoxides is often a key determinant of their biological effects. researchgate.netoup.com

| Descriptor Type | Example Descriptor | Relevance to Oxirane Reactivity |

| Electronic | LUMO Energy | Lower LUMO energy indicates greater ease of accepting electrons from a nucleophile. oup.com |

| Electronic | Partial Atomic Charge on Ring Carbons | A higher positive charge indicates a more electrophilic site for nucleophilic attack. |

| Electronic | Dipole Moment | Reflects the overall polarity, which can influence interactions in polar media. |

| Steric | Molecular Volume / Surface Area | Describes the steric hindrance presented by substituents, which can block nucleophilic access. |

| Thermodynamic | Enthalpy of Formation | Can relate to the ring strain energy; higher strain often leads to higher reactivity. vot.pl |

| Quantum Chemical | Activation Energy (Calculated) | A direct theoretical measure of the reaction barrier with a model nucleophile. researchgate.net |

Table 3: Common quantum chemical descriptors used in QSRR investigations of substituted oxiranes.

Advanced Characterization Techniques for Research on 2 3 Methylphenyl Oxirane

Spectroscopic Methodologies for Reaction Monitoring and Structural Elucidation of Intermediates

Spectroscopic techniques are fundamental in the study of chemical reactions involving 2-(3-methylphenyl)oxirane. They provide real-time information on the conversion of reactants to products and offer deep insights into the structure of transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of this compound in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H and ¹³C NMR: The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus, allowing for the initial assignment of protons and carbons in the molecule. For instance, the protons on the oxirane ring would exhibit characteristic shifts distinct from those on the aromatic ring and the methyl group.

2D NMR Techniques: Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules or reaction mixtures. science.govjournaltocs.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It helps establish the connectivity of protons within the tolyl group and the oxirane ring. science.gov

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Correlation): These techniques correlate directly bonded ¹H and ¹³C nuclei. columbia.edu They are instrumental in assigning the carbon signal for each proton. columbia.edumdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. It can provide information about the stereochemistry and conformation of the molecule. science.gov

The combination of these NMR techniques allows for a complete and detailed structural elucidation of this compound and any intermediates or byproducts formed during its synthesis or subsequent reactions. science.goviranchembook.ir

Table 1: Representative NMR Data for Phenyl-Substituted Oxiranes and Related Structures

| Compound Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Oxirane CH | 2.5-4.5 | 45-60 | Protons on oxirane ring to aromatic carbons |

| Aromatic CH | 6.8-7.5 | 125-140 | Methyl protons to aromatic carbons |

| Methyl CH₃ | 2.3-2.4 | 20-22 | Aromatic protons to benzylic carbon |

Note: The exact chemical shifts for this compound will vary depending on the solvent and specific experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. It is also a critical tool for monitoring the progress of reactions by identifying reactants, intermediates, and products in a mixture. uni-oldenburg.de

In a typical application, such as the epoxidation of 3-methylstyrene (B89682), MS can be used to follow the disappearance of the starting material and the appearance of the this compound product. The mass spectrum of the product would show a molecular ion peak (M⁺) corresponding to its molecular weight. For 2-(4-methylphenyl)oxirane, a related compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 134.05. nih.gov Fragmentation patterns observed in the mass spectrum provide structural information, helping to confirm the identity of the epoxide.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound with a high degree of confidence. journaltocs.ac.uk Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the direct analysis of reaction solutions, enabling the detection of even short-lived intermediates. uni-oldenburg.de

Table 2: Illustrative Mass Spectrometry Data for Isomeric Methylstyrene Oxides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|---|

| 2-(4-methylphenyl)oxirane | C₉H₁₀O | 134.18 | 134.05 | 119, 92, 91 | nih.gov |

| This compound | C₉H₁₀O | 134.18 | ~134 | Not specified |

Note: Fragmentation patterns can help distinguish between isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for studying this compound, particularly for assessing purity and investigating reaction mechanisms.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. utdallas.edu The presence of the epoxide functional group gives rise to characteristic absorption bands. The C-O-C stretching vibrations of the oxirane ring are particularly diagnostic, with peaks typically appearing in the regions of 1280–1230 cm⁻¹ (symmetric ring breathing), 950–810 cm⁻¹ (asymmetric stretch), and 880–750 cm⁻¹ (symmetric stretch). spectroscopyonline.com The absence of a strong, broad absorption band around 3200-3600 cm⁻¹ (indicative of an O-H group) and a sharp peak around 1700 cm⁻¹ (indicative of a C=O group) can be used to confirm the purity of an epoxide sample by showing the absence of ring-opened diol or rearranged carbonyl byproducts. americanpharmaceuticalreview.com IR spectroscopy is also useful for monitoring reactions, such as the ozonolysis of alkenes, by observing the disappearance of the C=C stretch of the starting material and the appearance of characteristic ozonide and epoxide bands. researchgate.net

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While the oxirane ring itself does not have a strong chromophore in the standard UV-Vis range, the attached phenyl ring does. The absorption spectrum of this compound is primarily determined by the π-π* transitions of the aromatic system. researchgate.net Changes in the position and intensity of these absorption bands can be used to monitor reactions. For instance, in iron-catalyzed epoxidation reactions, the formation and decay of metal-oxo or other reactive intermediates can be followed by UV-Vis spectroscopy, providing insights into the reaction mechanism. nih.govnih.gov

Table 3: Characteristic Infrared Absorption Frequencies for Epoxides

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Symmetric Ring Breathing | 1280–1230 | Variable |

| Asymmetric C-O-C Stretch | 950–810 | Strong |

| Symmetric C-O-C Stretch | 880–750 | Strong |

| C-H Stretch (Aromatic) | 3100–3000 | Variable |

| C-H Stretch (Aliphatic) | 3000–2850 | Variable |

Source: spectroscopyonline.com

Mass Spectrometry (MS) for Reaction Progress and Product Identification

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. thieme-connect.de For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis allows for the unambiguous assignment of the (R) or (S) configuration at its stereocenter. nih.gov

The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision. thieme-connect.de To establish the absolute configuration, anomalous dispersion (or resonant scattering) is utilized. thieme-connect.demit.edu This effect, which is more pronounced for heavier atoms, causes differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) that can be used to determine the true handedness of the molecule. mit.edu The Flack parameter is a key value derived from the data that indicates the correctness of the assigned absolute structure; a value close to zero confirms the assignment. researchgate.net

While obtaining a suitable single crystal of a low-melting, oily substance like this compound can be challenging, derivatization to a crystalline solid is a common strategy. Even with only oxygen as the heaviest atom, modern diffractometers and computational methods often allow for reliable absolute configuration determination from high-quality crystals. mit.edu

Chromatographic Techniques (HPLC, GC) for Purity, Regio-, and Stereoisomer Analysis in Research Samples

Chromatographic methods are essential for separating components of a mixture and are therefore critical for assessing the purity, regiochemistry, and stereochemistry of this compound samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile compounds. For this compound, reverse-phase HPLC can be used to determine its chemical purity by separating it from starting materials, byproducts, or degradation products. sielc.com To analyze the enantiomeric composition (enantiomeric excess, or ee), chiral HPLC is employed. This involves using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to elute at different retention times. This allows for the quantification of each enantiomer in a racemic or enantioenriched mixture. scholaris.ca

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile compounds. unizar.es It is well-suited for determining the purity of this compound and for analyzing the regioselectivity of epoxidation reactions (i.e., distinguishing it from isomers like 1-(3-methylphenyl)oxirane if the reaction conditions could lead to both). For the analysis of enantiomers, chiral GC columns are used. gcms.cz These columns, often coated with cyclodextrin (B1172386) derivatives, provide a chiral environment that leads to the separation of the (R) and (S) enantiomers, enabling the determination of the enantiomeric excess of a sample. gcms.czscispace.com GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination, providing both separation and structural identification of the eluted components. scispace.com

Table 4: Application of Chromatographic Techniques for this compound Analysis

| Technique | Application | Column Type | Typical Mobile/Carrier Phase | Detection Method |

|---|---|---|---|---|

| HPLC | Purity Analysis | Reverse-Phase (e.g., C18) | Acetonitrile (B52724)/Water | UV, MS |

| HPLC | Enantiomer Separation (ee determination) | Chiral Stationary Phase (e.g., Chiralcel OD-H) | Hexane/Isopropanol | UV, Polarimeter |

| GC | Purity & Regioisomer Analysis | Standard (e.g., Polysiloxane) | Helium, Nitrogen | FID, MS |

| GC | Enantiomer Separation (ee determination) | Chiral (e.g., Cyclodextrin-based) | Helium, Hydrogen | FID, MS |

FID: Flame Ionization Detector; MS: Mass Spectrometry; UV: Ultraviolet

Derivatization and Functionalization Strategies of 2 3 Methylphenyl Oxirane

Introduction of Diverse Functional Groups via Regio- and Stereoselective Ring Opening

The ring-opening of epoxides is a fundamental and widely utilized transformation in organic chemistry for creating 1,2-difunctionalized compounds. researchgate.net The reaction of 2-(3-methylphenyl)oxirane with various nucleophiles typically proceeds via an SN2 mechanism, which involves the inversion of configuration at the center of attack. researchgate.net The regioselectivity of the nucleophilic attack on the unsymmetrical oxirane ring—either at the less-substituted C-2 methylene (B1212753) carbon or the more substituted C-3 benzylic carbon—is influenced by the nature of the nucleophile and the reaction conditions.

Under basic or neutral conditions, nucleophilic attack generally occurs at the sterically less hindered carbon atom. scirp.org For this compound, this would be the terminal methylene carbon. Conversely, under acidic conditions, the reaction may proceed through a transition state with significant carbocation character at the more substituted benzylic position, favoring attack at that site. A wide array of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be employed to open the oxirane ring, leading to the synthesis of valuable polyfunctional molecules. researchgate.netahievran.edu.tr For instance, reactions with amines or azides provide access to β-amino alcohols and β-azido alcohols, respectively, which are important precursors for bioactive compounds and heterocycles. researchgate.netresearchgate.net The reaction with thiols yields corresponding hydroxy thioethers. beilstein-journals.org

The table below summarizes representative ring-opening reactions of this compound.

| Nucleophile | Reagent Example | Product Class | General Reaction Conditions | Primary Site of Attack (Regioselectivity) |

|---|---|---|---|---|

| Amine | Benzylamine | β-Amino alcohol | Solvent-free or in a protic solvent (e.g., ethanol), often without a catalyst. researchgate.netresearchgate.net | Terminal Carbon |

| Azide (B81097) | Sodium Azide (NaN₃) | β-Azido alcohol | In a polar aprotic solvent (e.g., DMF) or water, often with a Lewis acid or protic acid catalyst. ahievran.edu.tr | Terminal Carbon |

| Thiol | Thiophenol | β-Hydroxy thioether | Base-catalyzed (e.g., K₂CO₃) in a polar solvent. beilstein-journals.org | Terminal Carbon |

| Halide | Hydrobromic Acid (HBr) | β-Halo alcohol (Bromohydrin) | Aqueous acid conditions. cdnsciencepub.com | Benzylic Carbon (under acidic conditions) |

| Carbon Nucleophile | (4-Methylphenyl)acetylene | γ-Hydroxy alkyne | Lewis acid catalysis (e.g., BF₃·Et₂O). orgsyn.org | Benzylic Carbon |

Strategies for Further Molecular Complexity Building (e.g., Tandem Reactions, Multicomponent Processes)

Beyond simple ring-opening, this compound can be employed in more sophisticated reaction sequences to rapidly build molecular complexity. Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, and multicomponent reactions (MCRs), where three or more reactants combine in one pot, are powerful strategies in modern synthesis. nih.govtaylorfrancis.com

Tandem Reactions: The oxirane moiety can initiate or participate in cascade sequences. For example, acid-catalyzed rearrangement of oxiranes can lead to the formation of carbonyl compounds (the Meinwald rearrangement), which can then undergo further intramolecular reactions if appropriate functional groups are present. rsc.org While vinyl oxiranes are more commonly used in complex tandem cycloadditions, derivatization of this compound could provide entry into such pathways. acs.org For instance, a tandem sequence could involve the enantioselective addition of an organometallic reagent to an unsaturated ketone, followed by a diastereoselective epoxidation, a strategy that establishes multiple stereocenters in one pot. nih.gov

Multicomponent Reactions (MCRs): MCRs offer an efficient, atom-economical approach to synthesizing complex molecules, which is of particular interest in the generation of compound libraries for drug discovery. taylorfrancis.comnih.gov this compound can serve as a key building block in such processes. A notable example is the one-pot, three-component reaction between an epoxide, an amine, and carbon disulfide (CS₂), which provides regioselective access to 2-hydroxyalkyl dithiocarbamates under catalyst-free conditions. scirp.org Furthermore, the functionalized products from the initial ring-opening, such as the resultant β-amino alcohols, are valuable substrates for subsequent MCRs like the Povarov reaction to synthesize tetrahydroquinolines or the Doebner reaction for quinoline-4-carboxylic acids. nih.gov

The table below outlines potential strategies for building molecular complexity from this compound.

| Strategy | Reactants | Key Intermediate/Product | Resulting Molecular Scaffold | Reference Principle |

|---|---|---|---|---|

| Tandem Rearrangement | This compound, Lewis/Brønsted Acid | (3-Methylphenyl)acetaldehyde | Aldehyde | Meinwald Rearrangement rsc.org |

| Three-Component Reaction | This compound, Amine, Carbon Disulfide | 2-Hydroxy-2-(3-methylphenyl)ethyl dithiocarbamate (B8719985) | Dithiocarbamate | Catalyst-free dithiocarbamate synthesis scirp.org |

| Sequential MCR | Product of (Oxirane + Amine), Aldehyde, Activated Alkene | β-Amino alcohol derivative | Tetrahydroquinoline | Povarov Reaction nih.gov |